Phenacyl acetate
Overview
Description
Phenacyl acetate, also known as phenylacetylcarbinol, is an organic compound with the molecular formula C8H8O2. It is a colorless, volatile liquid with a faint odor, and is often used in perfumes and fragrances. This compound is used in a variety of applications, including as a precursor for the synthesis of other organic compounds, as a flavor additive and preservative, and as a therapeutic agent.
Scientific Research Applications
Peptide Synthesis : Phenacyl acetate is applied in peptide synthesis, specifically for short peptide synthesis such as Boc-L-Cys-Gly-OMe (Guo Tang, T. Ji, An-Fu Hu, & Yufen Zhao, 2008).
Organic Chemistry Reactions : It is used in reactions leading to the formation of 1,2-dibenzoylethane and acetophenones (H. Nozaki, T. Shirafuji, Kiyosi Kuno, & Yasusi Yamamoto, 1972).
SN2 Reactions Study : this compound plays a role in studying linear free-energy relationships in SN2 reactions of phenacyl bromide (K. Okamoto, H. Kushiro, I. Nitta, & H. Shingu, 1967).
Synthesis of Furan Derivatives : It is used for synthesizing various phenyl-5-(phenyl-hydrazono)-5H-furan-2-ones and their analogs (J. Hlaváč, P. Hradil, Radek Mělnický, Lubomír Kvapil, Petr Slezar, M. Grepl, & A. Lyčka, 2008).
Chemical Biology and Material Research : Phenacyl-based carbamate esters are useful in synthetic design, chemical biology, and material research applications (E. Speckmeier, Michael Klimkait, & K. Zeitler, 2018).
Anti-inflammatory and Analgesic Activities : Novel S-substituted phenacyl 1,3,4-oxadiazole compounds demonstrate significant anti-inflammatory and analgesic activity (S. Bhandari, K. Bothara, Mayuresh K. Raut, A. A. Patil, A. Sarkate, & V. Mokale, 2008).
Gas Chromatography : Derivatization of low-molecular-weight straight-chain carboxylic acids as p-bromophenacyl esters enhances sensitivity and specificity in gas chromatography determination (Y. L'emeillat, J. Menez, F. Berthou, & L. Bardou, 1981).
Photolabile Linkers : Phenacyl linkers are studied for their rates of cleavage under various conditions, contributing to the understanding of photolabile linkers (C. Holmes, 1997).
Structural Studies : Phenacyl derivatives of pteridines and their analogues have been synthesized for structural study (Y. Iwanami & T. Seki, 1972).
Synthesis of Aryl Substituted Phenacyl Acetates : Lead tetraacetate oxidation of trimethylsilyl enol ethers produces aryl substituted phenacyl acetates with excellent yields (G. M. Rubottom, J. Gruber, & K. Kincaid, 1976).
Safety and Hazards
Phenacyl acetate may cause skin and eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Future Directions
Mechanism of Action
Target of Action
It is known that acetate compounds can interact with various enzymes and proteins within the cell .
Mode of Action
Phenacyl acetate, being an ester of phenol and acetic acid, can be produced by reacting phenol with acetic anhydride or acetyl chloride . The compound can be separated into phenol and an acetate salt, via saponification . This process involves heating the this compound with a strong base, such as sodium hydroxide, which will produce phenol and an acetate salt .
Biochemical Pathways
Acetate is a key molecule in various metabolic pathways, including the acetyl coa pathway . This pathway requires approximately 10 enzymes and as many organic cofactors to catalyze the conversion of H2 and CO2 to formate, acetate, and pyruvate .
Pharmacokinetics
It’s known that the pharmacokinetics of a compound can be studied using mathematical approaches .
Result of Action
It’s known that intracellular ph plays an important role in many cellular events such as cell growth, calcium regulation, endocytosis, chemotaxis, cell adhesion, and other cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and reactivity can be affected by temperature, pH, and the presence of other substances in the environment .
Biochemical Analysis
Biochemical Properties
Phenacyl acetate is an aromatic compound that can be produced by reacting phenol with acetic anhydride or acetyl chloride . It can be separated into phenol and an acetate salt, via saponification
Cellular Effects
It has been suggested that Phenacyl derivative exhibits noticeable inhibitory effects on certain cell lines
Molecular Mechanism
It is known that this compound can be produced by reacting phenol with acetic anhydride or acetyl chloride
Temporal Effects in Laboratory Settings
It is known that this compound can be produced by reacting phenol with acetic anhydride or acetyl chloride
properties
IUPAC Name |
phenacyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-8(11)13-7-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAXCPSNMHVHJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862889 | |
Record name | ethanone, 2-(acetyloxy)-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2243-35-8 | |
Record name | 2-(Acetyloxy)-1-phenylethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2243-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenacyl acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9837 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanone, 2-(acetyloxy)-1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | ethanone, 2-(acetyloxy)-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can phenacyl acetate be further utilized in the synthesis of other compounds?
A: Yes, this compound readily hydrolyzes into α-hydroxyketones, increasing its synthetic utility. [] This simple hydrolysis expands the potential applications of this compound in organic synthesis.
Q2: How does the substitution on the phenyl ring of this compound influence its reactivity with diazonium salts?
A: The presence of electron-withdrawing groups, such as cyano (CN) or ethoxycarbonyl (COOEt) on the phenyl ring of this compound, directs the reaction with diazonium salts towards the formation of 3-substituted phenyl-5-(phenylhydrazono)-5H-furan-2-ones. [] This demonstrates the significant influence of substituents on the reactivity and product outcome.
Q3: Does lead tetraacetate react differently with acetophenone compared to alkylaromatic compounds?
A: While lead tetraacetate oxidation of alkylaromatic compounds provides a novel route to substituted benzyl acetates, its reaction with acetophenone primarily yields this compound and phenacylidene acetate at elevated temperatures (120°C). [] Interestingly, no nuclear acetoxylated or methylated products were observed in the latter case. [] This highlights the influence of the carbonyl group in directing the reactivity towards side-chain oxidation.
Q4: What are the applications of phenacyl esters, particularly in heterocyclic chemistry?
A: Phenacyl esters of acetic acid derivatives are valuable precursors for synthesizing substituted 5H-dibenz(b,g)-1,4-oxazocines. [] These heterocyclic compounds often exhibit anti-inflammatory activity, showcasing the potential medicinal applications of phenacyl esters as building blocks.
Q5: How does the electrochemical oxidation of trans-cinnamic acid relate to this compound?
A: The electrochemical oxidation of trans-cinnamic acid generates a mixture of products, including this compound and phenacyl alcohol, alongside other ketones and aldehydes. [] This reaction highlights an alternative approach to synthesizing this compound through the electrochemical manipulation of readily available starting materials.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.